molecular formula C8H10N2O2S B1448390 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide CAS No. 1461707-70-9

5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide

Cat. No. B1448390
M. Wt: 198.24 g/mol
InChI Key: VMERNRWNRUJMNF-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is also known by its synonyms 5H-Cyclopenta[b]pyridine-3-sulfonamide, 6,7-dihydro .


Molecular Structure Analysis

The InChI code for 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Therapeutic Applications and Biological Studies

Sulfonamides have been a cornerstone in therapeutic applications, showing a wide spectrum of biological activities. The synthesis and application of sulfonamide inhibitors have been extensively studied, with sulfonamides utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. These compounds have shown to be vital in the development of drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018). Furthermore, the review on the medicinal importance and chemosensing applications of pyridine derivatives, which sulfonamides are a part of, discusses their antifungal, antibacterial, antioxidant, and anticancer activities, emphasizing the chemical's versatility in therapeutic and analytical applications (Abu-Taweel et al., 2022).

Synthetic Methodologies

The advancements in synthetic methodologies involving sulfonamides have facilitated the development of novel therapeutic molecules. For instance, the review article on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) underscores the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a structure closely related to the cyclopenta[b]pyridine core. This highlights the continuous interest in the development of novel synthetic routes for complex molecules that can lead to new drug molecules (Parmar, Vala, & Patel, 2023).

Sulfonamides in Drug Discovery

Sulfonamides have been instrumental in drug discovery, leading to the development of a variety of drugs with different biological profiles. The versatility of the pyrrolidine ring, often utilized in sulfonamide derivatives, showcases the compound's significance in medicinal chemistry for the treatment of human diseases. This demonstrates the pivotal role of sulfonamides in exploring pharmacophore space and enhancing drug design (Li Petri et al., 2021).

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMERNRWNRUJMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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